molecular formula C16H10N4O3 B14609925 1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene} CAS No. 58000-37-6

1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}

Cat. No.: B14609925
CAS No.: 58000-37-6
M. Wt: 306.27 g/mol
InChI Key: BOHNGWRCVOGHLE-UHFFFAOYSA-N
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Description

1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is a chemical compound characterized by the presence of two benzene rings connected via an ether linkage, with each benzene ring substituted by a cyanocarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} typically involves the reaction of 4-aminobenzonitrile with phosgene to form 4-isocyanatobenzonitrile. This intermediate is then reacted with 4-hydroxybenzonitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanocarbonylamino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} exerts its effects involves its interaction with specific molecular targets. The cyanocarbonylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The ether linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Oxybis{2,4-dibromobenzene}: Contains bromine substituents instead of cyanocarbonylamino groups.

    Diphenyl ether: Lacks the cyanocarbonylamino substituents, making it less reactive in certain chemical reactions.

Uniqueness

1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is unique due to the presence of cyanocarbonylamino groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of ether linkage and cyanocarbonylamino substituents makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

58000-37-6

Molecular Formula

C16H10N4O3

Molecular Weight

306.27 g/mol

IUPAC Name

N-[4-[4-(carbonocyanidoylamino)phenoxy]phenyl]-1-cyanoformamide

InChI

InChI=1S/C16H10N4O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,(H,19,21)(H,20,22)

InChI Key

BOHNGWRCVOGHLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C#N)OC2=CC=C(C=C2)NC(=O)C#N

Origin of Product

United States

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